![molecular formula C5H10ClNO4S B3365595 Ethyl 2-[(chlorosulfonyl)(methyl)amino]acetate CAS No. 1249246-15-8](/img/structure/B3365595.png)
Ethyl 2-[(chlorosulfonyl)(methyl)amino]acetate
Overview
Description
Ethyl 2-[(chlorosulfonyl)(methyl)amino]acetate is a chemical compound with the molecular formula C4H7ClO4S . It is a colorless liquid with a characteristic vinegar-like odor .
Molecular Structure Analysis
The molecular structure of Ethyl 2-[(chlorosulfonyl)(methyl)amino]acetate consists of a total of 20 bonds, including 12 non-H bonds, 4 multiple bonds, 4 rotatable bonds, 4 double bonds, and 1 ester (aliphatic) .Chemical Reactions Analysis
Esters, such as Ethyl 2-[(chlorosulfonyl)(methyl)amino]acetate, can undergo various chemical reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also undergo trans-esterification reactions to form different esters . Furthermore, esters can be reduced to form alcohols or aldehydes depending on the reducing agent .Physical And Chemical Properties Analysis
Ethyl 2-[(chlorosulfonyl)(methyl)amino]acetate has a melting point of 16.2 °C, a boiling point of 117-118 °C, and a density of 1.049 g/mL at 25 °C . It has a vapor density of 2.07 (vs air), a vapor pressure of 11.4 mm Hg at 20 °C, and a refractive index of n20/D 1.371 . It is soluble in benzene and chloroform .Mechanism of Action
Target of Action
Ethyl 2-[(chlorosulfonyl)(methyl)amino]acetate is an organic compound that primarily targets bacteria and fungi . It has been found to be effective against Pseudomonas aeruginosa and Candida species .
Mode of Action
The compound interacts with its targets by disrupting their cellular processes. It has a strong electrophilic nature due to the presence of the chlorosulfonyl group, which allows it to react with nucleophilic groups in the target organisms . This interaction can lead to changes in the target’s cellular functions, ultimately leading to their death .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of the target organisms, leading to their death .
Result of Action
The primary result of the action of Ethyl 2-[(chlorosulfonyl)(methyl)amino]acetate is the death of the target organisms. By disrupting their cellular processes, the compound effectively eliminates the bacteria or fungi, thereby treating the infection .
Action Environment
The action of Ethyl 2-[(chlorosulfonyl)(methyl)amino]acetate can be influenced by various environmental factors. For instance, the compound is sensitive to moisture and should be stored in a dry environment . Additionally, the compound is a corrosive substance and can cause burns and eye damage, so it should be handled with care .
properties
IUPAC Name |
ethyl 2-[chlorosulfonyl(methyl)amino]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO4S/c1-3-11-5(8)4-7(2)12(6,9)10/h3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJKGVDXYYQGPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(chlorosulfonyl)(methyl)amino]acetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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